The target compound has been identified as a selective cannabinoid receptor 2 (CB2) antagonist [ [] ]. CB2 receptors are primarily expressed in cells of the immune system, and their activation has been implicated in various physiological processes, including inflammation and pain modulation. As an antagonist, the target compound binds to CB2 receptors and prevents their activation by endogenous cannabinoids or other agonists. This blockade of CB2 receptor signaling can lead to diverse downstream effects, depending on the specific physiological context.
The target compound has been investigated for its potential therapeutic application in inflammatory bowel disease [ [] ]. In a study evaluating its impact on airway hyper-responsiveness, airway inflammation, and cough, the target compound served as a CB2 receptor antagonist to investigate the effects of cannabinoid agonists on these processes [ [] ].
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.: 122547-72-2
CAS No.:
CAS No.:
CAS No.: